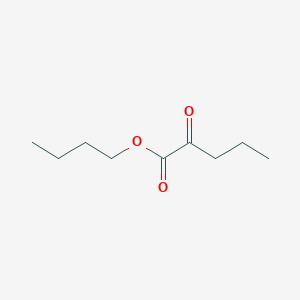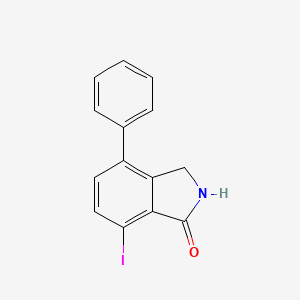![molecular formula C15H24N4O2 B8517949 tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B8517949.png)
tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a carbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by the introduction of the carbamate ester group. Common reagents used in these reactions include pyrimidine derivatives, piperidine, and tert-butyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
科学研究应用
Chemistry
In chemistry, tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
Similar compounds to tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate include:
- 4-(2-Methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- [Cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine](https://molpharm.aspetjournals.org/content/76/3/569)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .
属性
分子式 |
C15H24N4O2 |
|---|---|
分子量 |
292.38 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H24N4O2/c1-11-16-8-5-13(17-11)19-9-6-12(7-10-19)18-14(20)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3,(H,18,20) |
InChI 键 |
SLXUYRHUCYWNIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1h-Pyrazolo[4,3-b]pyridine-5,6-dicarboxylic acid,1-methyl-,5,6-dimethyl ester](/img/structure/B8517913.png)





![Ethyl 2,7-diazabicyclo[3.3.0]octane-2-carboxylate](/img/structure/B8517967.png)


